1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium
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Overview
Description
1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium: is a chemical compound with the following empirical formula: C21H23N4O2. Its molecular weight is approximately 363.43 g/mol . This compound belongs to the pyrimidine family, which has diverse pharmacological activities, including anti-tumor, anti-viral, anti-inflammatory, and antibacterial properties . Pyrimidine-based drugs, such as 5-Fluorouracil, Capecitabine, and Osimertinib, have been approved for clinical use by the US Food and Drug Administration (FDA) .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. Major products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
The scientific research applications of this compound span multiple fields:
Chemistry: Investigating its reactivity, stability, and potential as a building block for other molecules.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids) and its impact on cellular processes.
Medicine: Exploring its potential as an anti-cancer agent or targeting specific diseases.
Industry: Assessing its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
The precise mechanism by which 1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, it’s essential to compare this compound with related pyrimidine derivatives. Highlighting its uniqueness could provide insights into its potential advantages over existing compounds.
Properties
Molecular Formula |
C21H23N4O2+ |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C21H22N4O2/c1-3-24(4-2)16-10-8-15(9-11-16)18-17(14-22)20(26)23-21(27)19(18)25-12-6-5-7-13-25/h5-13,17-19H,3-4H2,1-2H3/p+1 |
InChI Key |
UJIQBQSDUPGAQL-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)NC(=O)C2[N+]3=CC=CC=C3)C#N |
Origin of Product |
United States |
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